

Comparative Analysis of ^{13}C NMR Assignment Methodologies

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Compound of Interest

Compound Name: *3-carbamoyl-1H-indole-5-carboxylic acid*

CAS No.: *1403746-52-0*

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When assigning the ^{13}C chemical shifts of 3-carbamoylindole carbons, researchers typically choose between three distinct methodologies. Each offers specific advantages regarding accuracy, throughput, and cost.

- Method A: High-Field Experimental ^{13}C NMR (100–150 MHz)
 - Performance: The undisputed gold standard. Experimental NMR captures the absolute ground truth, including critical dynamic solvent-solute interactions (e.g., hydrogen bonding of the primary/secondary amide in DMSO- d_6)[2].
 - Limitations: Time-intensive. Quaternary carbons (C=O, C-3, C-3a) require long relaxation delays and high scan counts to achieve an adequate signal-to-noise ratio.
- Method B: DFT-GIAO Computational Prediction (e.g., B3LYP/6-311+G(d,p))
 - Performance: Highly accurate for resolving ambiguous quaternary carbons (such as distinguishing C-3a from C-7a) that overlap in 1D spectra.

- Limitations: Computationally expensive. Furthermore, gas-phase DFT calculations often fail to account for the dynamic hydrogen bonding of the carboxamide group, requiring the integration of complex implicit solvation models (like PCM) to match experimental shifts.
- Method C: Empirical/Database Predictors (ChemDraw, Mnova)
 - Performance: Instantaneous results based on HOSE (Hierarchical Orthogonal Space Environment) codes. Excellent for rapid library screening.
 - Limitations: High error margins ($\pm 3-5$ ppm) specifically for the indole C-2 and C-3 positions. The complex resonance structures of the 3-carboxamide substituent are often underrepresented in standard training databases.

Experimental Data and Chemical Shift Analysis

Understanding the causality behind the chemical shifts is essential for accurate spectral interpretation. The table below summarizes experimental ^{13}C NMR data for representative 3-carbamoylindole derivatives.

Table 1: Representative ^{13}C NMR Chemical Shifts (δ , ppm) for 3-Carbamoylindole Derivatives

Carbon Position	N-Benzyl-1H-indole-3-carboxamide (CDCl ₃)[3]	4-Bromo-1-methyl-N,N-diphenyl-1H-indole-3-carboxamide (CDCl ₃)[4]	General Expected Range (DMSO-d ₆ / CDCl ₃)
C=O (Carbonyl)	162.0	166.2	162.0 – 168.0
C-2 (Indole)	133.0 – 128.0 (Overlap)	137.4	130.0 – 138.0
C-3 (Indole)	~110.0 – 115.0	108.7	108.0 – 115.0
C-3a / C-7a	133.0 – 128.0 (Overlap)	127.7 / 126.1	125.0 – 130.0
Aromatic C-H	133.0 – 128.0 (Overlap)	124.9, 123.3, 114.4, 113.1	111.0 – 125.0
Aliphatic/Substituent	30.0 (N-CH ₂)	33.3 (N-CH ₃)	25.0 – 45.0

Mechanistic Causality of Shifts:

- **Carbonyl Deshielding:** The amide carbonyl carbon consistently appears in the highly deshielded region of 162–168 ppm due to the strong electron-withdrawing nature of the oxygen atom and the partial double-bond character induced by nitrogen resonance[3].
- **C-2 vs. C-3 Disparity:** The C-2 carbon of the indole ring is heavily deshielded (130–138 ppm) due to its direct adjacency to the electronegative indole nitrogen (N-1)[5]. Conversely, C-3 is significantly more shielded (108–115 ppm) because it acts as the nucleophilic center of the enamine-like indole system, accumulating partial negative charge[4].

Self-Validating Experimental Protocol for ¹³C NMR Acquisition

To ensure a self-validating system where the data inherently proves its own accuracy, follow this optimized step-by-step methodology for 3-carbamoylindoles.

Step 1: Solvent Selection and Sample Preparation

- Action: Dissolve 25–30 mg of the highly pure (>95%) 3-carbamoylindole derivative in 0.6 mL of DMSO-d₆.
- Causality: While CDCl₃ is common, DMSO-d₆ is strongly preferred for primary and secondary 3-carbamoylindoles. DMSO acts as a potent hydrogen-bond acceptor, disrupting inter-molecular solute-solute hydrogen bonding at the carboxamide group. This prevents aggregation, sharpens the C=O and C-2 signals, and provides a stable, reproducible chemical environment[2].

Step 2: Instrument Configuration and Relaxation Parameters

- Action: Tune the NMR probe to the ¹³C frequency (e.g., 100 MHz on a 400 MHz system) and set the relaxation delay (D1) to a minimum of 2.5 seconds.
- Causality: Quaternary carbons (C=O, C-3, C-3a, C-7a) lack attached protons, meaning they rely primarily on chemical shift anisotropy rather than efficient dipole-dipole interactions for relaxation. An extended D1 ensures these nuclei fully relax between pulses, preventing signal saturation and ensuring they appear clearly above the baseline noise.

Step 3: Pulse Sequence and Acquisition

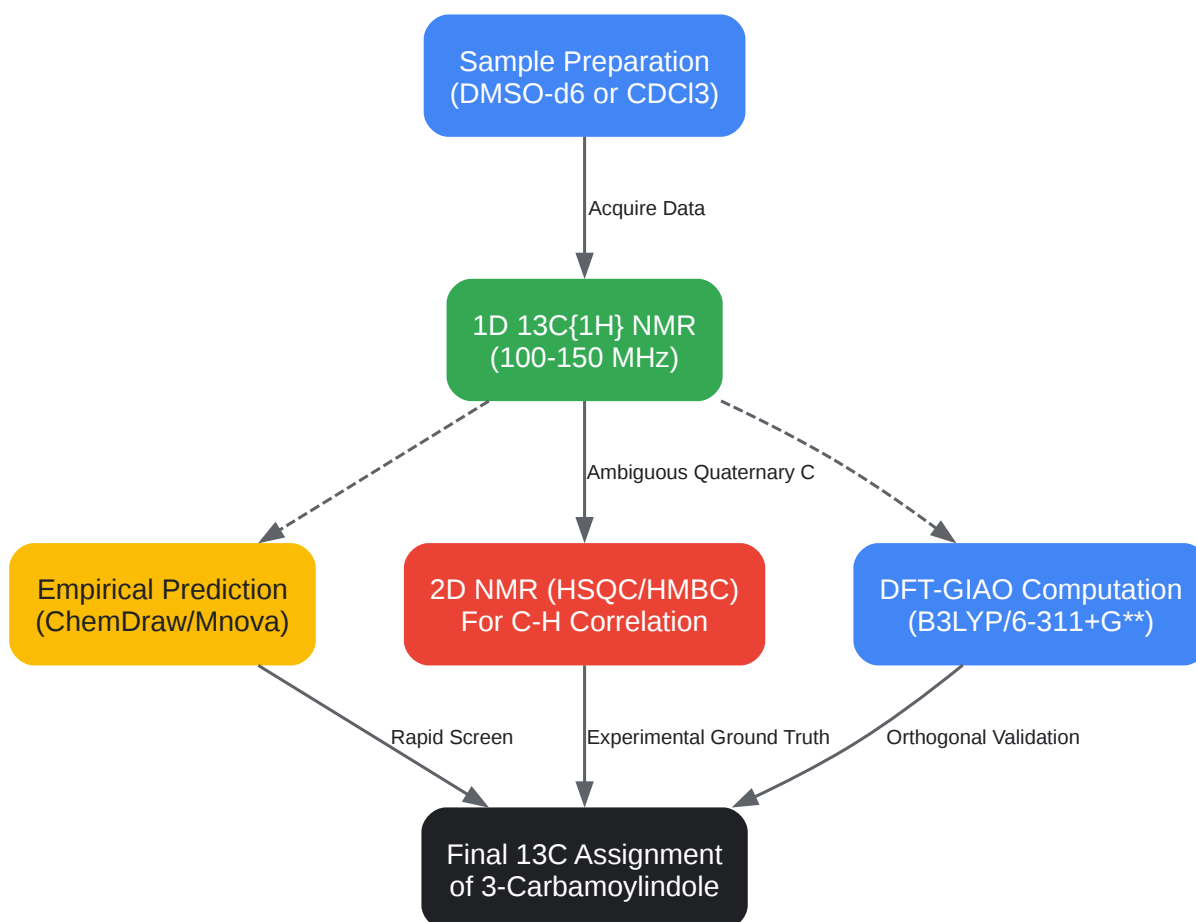
- Action: Utilize a standard 1D ¹³C sequence with continuous ¹H decoupling (e.g., WALTZ-16). Acquire a minimum of 1024 to 2048 scans depending on sample concentration.

Step 4: Orthogonal Validation via 2D NMR (The Self-Validation Step)

- Action: If the C-2, C-3a, and aromatic signals overlap (highly common in the 125–133 ppm region), immediately acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
- Causality: HMBC provides definitive structural proof. It will display a strong correlation from the indole N-H proton to C-2, C-3a, and C-7a. Crucially, the C=O carbon will only correlate with the amide N-H protons and the C-3 proton, unambiguously separating the assignments without relying on predictive software.

Workflow Visualization

The following diagram outlines the logical progression from sample preparation to final structural elucidation, integrating both experimental and predictive methodologies.



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Workflow for the structural elucidation and ^{13}C NMR assignment of 3-carbamoylindole derivatives.

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